![molecular formula C9H12N4O B1461188 1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one CAS No. 1638642-95-1](/img/structure/B1461188.png)
1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Overview
Description
The compound “1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one” has a CAS Number of 1638642-95-1 and a molecular weight of 192.22 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involve the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4,6H,1-3H3,(H,10,11,12) and the InChI key is QWWCTDRTVYQDCX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 167-169°C . The predicted boiling point is 290.8±50.0 °C .Scientific Research Applications
Synthesis and Chemical Properties
A study by Asghari et al. (2016) described the synthesis of derivatives related to the compound of interest, focusing on their potential as inhibitors of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids, which could have implications for inflammatory diseases. The synthesis process involved creating new derivatives that showed promising inhibition rates, suggesting potential therapeutic applications (Asghari et al., 2016).
Karami et al. (2015) developed an environmentally friendly synthesis method for related compounds, emphasizing the importance of green chemistry principles. This method involves a one-pot condensation process that is both catalyst- and solvent-free, highlighting the potential for more sustainable chemical synthesis approaches (Karami et al., 2015).
Research by Vas’kevich et al. (2006) focused on the synthesis of amino derivatives of triazolopyrimidine, demonstrating the versatility of the core structure in producing compounds with varied functional groups. These modifications could extend the range of chemical and biological properties of these compounds, making them suitable for diverse applications (Vas’kevich et al., 2006).
Potential Biological and Pharmaceutical Applications
- Abdelriheem et al. (2017) explored the synthesis of new derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, examining their effects against bacterial and fungal species. This research suggests the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Abdelriheem et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been described as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) in the cardiovascular system .
Mode of Action
Similar compounds have been found to bind selectively at a given camp pde site, inhibiting the enzyme’s activity . This inhibition can lead to an increase in intracellular cAMP levels, which can have various downstream effects depending on the cell type and the specific biochemical pathways involved.
Biochemical Pathways
For instance, increased cAMP levels can activate protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .
Result of Action
Similar compounds have been found to have potential as cancer prevention agents, as they can reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
Future Directions
properties
IUPAC Name |
1-(5,7-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5-8(7(3)14)6(2)13-9(12-5)10-4-11-13/h4,6H,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWCTDRTVYQDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=NC=NN12)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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